N'~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide
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Overview
Description
N’~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide is a complex organic compound characterized by its unique structure, which includes two indole moieties connected by a propanedihydrazide linker
Preparation Methods
The synthesis of N’~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide typically involves the condensation of appropriate indole derivatives with a propanedihydrazide precursor. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole moieties can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: The indole rings can participate in electrophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs with anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N’~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these targets. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Compared to other similar compounds, N’~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide stands out due to its unique structural features and versatile reactivity. Similar compounds include:
- N’~1~-[(3E)-1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~6~-[(3Z)-1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide .
- N’~1~-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~7~-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide . These compounds share similar core structures but differ in the length and substitution patterns of their linkers, which can influence their reactivity and applications.
Properties
Molecular Formula |
C25H26N6O4 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
N,N'-bis[(2-hydroxy-1-propylindol-3-yl)imino]propanediamide |
InChI |
InChI=1S/C25H26N6O4/c1-3-13-30-18-11-7-5-9-16(18)22(24(30)34)28-26-20(32)15-21(33)27-29-23-17-10-6-8-12-19(17)31(14-4-2)25(23)35/h5-12,34-35H,3-4,13-15H2,1-2H3 |
InChI Key |
ZSJZLWOHPMBHCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)CC(=O)N=NC3=C(N(C4=CC=CC=C43)CCC)O |
Origin of Product |
United States |
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